molecular formula C18H21N3O3 B5773629 1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine

1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B5773629
M. Wt: 327.4 g/mol
InChI Key: OHOVPCVDSXKJCD-QPJJXVBHSA-N
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Description

1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it an important tool for researchers working in the fields of medicinal chemistry, pharmacology, and neuroscience. In

Mechanism of Action

The mechanism of action of 1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is believed that this compound acts by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to have anticonvulsant and antinociceptive effects in animal models, suggesting that it may have potential applications in the treatment of epilepsy and chronic pain. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is its unique chemical properties, which make it an important tool for researchers working in the fields of medicinal chemistry, pharmacology, and neuroscience. Additionally, this compound is relatively easy to synthesize, making it accessible to a wide range of researchers. However, one of the main limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine. One potential direction is to further explore the potential applications of this compound in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, there is a need for further research to optimize the synthesis method for this compound, in order to improve its accessibility and reduce its potential toxicity.

Synthesis Methods

The synthesis of 1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 1-(2-furyl)methylpiperazine with cinnamaldehyde in the presence of nitric acid. This reaction leads to the formation of 1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine in high yields.

Scientific Research Applications

1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of pharmacological activities, including anticonvulsant, antinociceptive, and anti-inflammatory effects. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.

properties

IUPAC Name

1-[(5-nitrofuran-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-21(23)18-9-8-17(24-18)15-20-13-11-19(12-14-20)10-4-7-16-5-2-1-3-6-16/h1-9H,10-15H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOVPCVDSXKJCD-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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